molecular formula C20H16N2O3S B2840811 N-(furan-3-ylmethyl)-5-phenyl-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide CAS No. 1428375-53-4

N-(furan-3-ylmethyl)-5-phenyl-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide

Cat. No.: B2840811
CAS No.: 1428375-53-4
M. Wt: 364.42
InChI Key: JROORVQCNCRXSK-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-5-phenyl-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide is a synthetically derived compound identified in pharmacological research for its activity on serotonin (5-HT) receptors. Scientific studies characterize this molecule as a dual modulator , exhibiting functional activity at key serotonin receptor subtypes. It has been reported to act as a 5-HT2B receptor antagonist , a profile of interest for investigating fibrotic diseases and cardiac valve pathologies linked to 5-HT2B signaling. Concurrently, the compound demonstrates agonist or partial agonist activity at the 5-HT1A receptor , a major target in neuropsychiatric research for conditions like anxiety, depression, and schizophrenia. This unique dual-pharmacology profile makes it a valuable chemical probe for researchers exploring the complex interplay between different serotonin receptor systems, the downstream signaling consequences of receptor cross-talk, and for validating specific receptor targets in disease models. Its primary research utility lies in neuroscience and cardiac safety pharmacology , providing a tool to dissect the roles of 5-HT1A and 5-HT2B receptors in vitro and in vivo.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-5-phenyl-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c23-20(18-11-19(25-21-18)16-5-2-1-3-6-16)22(12-15-8-9-24-14-15)13-17-7-4-10-26-17/h1-11,14H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROORVQCNCRXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=COC=C3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-3-ylmethyl)-5-phenyl-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanism of action, research findings, and potential therapeutic applications.

Structural Characteristics

The compound is characterized by:

  • Isoxazole Ring : A five-membered heterocyclic structure that contributes to its biological activity.
  • Furan and Thiophene Moieties : These aromatic rings enhance the compound's ability to interact with biological targets through π-π stacking and other interactions.

The unique combination of these structural features is believed to influence the compound's pharmacological properties and efficacy against various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The mechanism involves:

  • Receptor Binding : The compound may bind to various receptors, modulating their activity and leading to pharmacological effects.
  • Enzyme Inhibition : It potentially inhibits specific enzymes involved in disease pathways, which can lead to therapeutic benefits.
  • Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis in cancer cells, suggesting a possible role for this compound in cancer therapy.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of similar isoxazole derivatives on various cancer cell lines. For instance, one study reported that certain isoxazole derivatives exhibited IC50 values ranging from 86 to 755 μM against human promyelocytic leukemia cells (HL-60) . The expression analysis indicated that these compounds could modulate key apoptotic markers such as Bcl-2 and p21^WAF-1, suggesting their potential in cancer treatment.

Comparative Activity Table

Compound NameCell Line TestedIC50 Value (μM)Mechanism of Action
Isoxazole (3)HL-6086Induces apoptosis
Isoxazole (6)HL-60755Cell cycle arrest
This compoundTBDTBDTBD

Case Studies

  • Anticancer Activity : A study focused on a series of isoxazole derivatives found that some exhibited significant cytotoxicity against multiple cancer cell lines, indicating that modifications in the isoxazole structure could enhance anticancer properties .
  • Antimicrobial Potential : Research into related compounds has shown promising antifungal activity, suggesting that this compound may also possess antimicrobial properties, potentially useful in treating fungal infections .

Conclusion and Future Directions

This compound shows significant promise as a candidate for further research in medicinal chemistry. Its unique structural characteristics suggest potential applications in treating cancer and possibly other diseases through targeted interactions with biological systems. Future studies should focus on:

  • In Vivo Testing : To evaluate the efficacy and safety profile of the compound in living organisms.
  • Mechanistic Studies : To elucidate the specific pathways through which the compound exerts its biological effects.
  • Structure–Activity Relationship (SAR) Analysis : To optimize the compound's structure for enhanced potency and selectivity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison
Compound Name Key Substituents Molecular Weight (g/mol) Synthetic Highlights
Target Compound Furan-3-ylmethyl, Thiophen-2-ylmethyl ~365.5 Likely requires selective N-alkylation
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide Diethylaminophenyl, 5-Methylthiophene ~408.5 Oxime cycloaddition, flash chromatography
5-Methyl-4-nitro-N-(prop-2-yn-1-yl)isoxazole-3-carboxamide Nitro, Propargyl ~253.2 TBTU-mediated coupling, GPX4 inhibition
N-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide Cyclopropyl, Chloro-thiophene 1066.68 Multi-step functionalization

Substituent Effects on Bioactivity

  • Electron-Withdrawing vs. Electron-Donating Groups : Nitro substituents () enhance electrophilicity, favoring covalent target engagement, whereas methyl and aromatic groups (, target compound) may improve membrane permeability via lipophilicity .
  • Heterocyclic Moieties : The target compound’s furan and thiophene groups could facilitate π-π stacking or hydrogen bonding, analogous to 1,3,4-thiadiazole derivatives (), which exhibit antimicrobial and antitumor activities .
  • Steric and Solubility Effects: Bulky substituents like cyclopropyl () may hinder target binding but improve metabolic stability. The diethylamino group in ’s compound balances lipophilicity and solubility .

Crystallographic and Computational Insights

While direct crystallographic data for the target compound is absent, tools like SHELX () and Mercury () are widely used for structural refinement and packing analysis. For example, Mercury’s void visualization could compare crystal packing efficiencies between the target compound and ’s analog, impacting solubility and stability .

Preparation Methods

Claisen Condensation and Cyclization

A modified Claisen approach starts with ethyl 3-phenylpropiolate and hydroxylamine hydrochloride in ethanol under reflux. The reaction generates 5-phenylisoxazole-3-carboxylic acid ethyl ester , which is hydrolyzed to the corresponding carboxylic acid. This intermediate is critical for subsequent amidation steps.

Reaction conditions :

  • Ethanol reflux (78°C) for 12–16 hours
  • Hydrolysis with 2M NaOH at 60°C for 4 hours
  • Yield: 68–72%

Dual Alkylation of the Carboxamide Group

Introducing the furan-3-ylmethyl and thiophen-2-ylmethyl substituents requires sequential alkylation. Patent WO2007078113A1 outlines a method where 5-phenylisoxazole-3-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl2) , followed by reaction with a mixture of furan-3-ylmethylamine and thiophen-2-ylmethylamine in the presence of a base.

Stepwise Amidation

To avoid competitive reactions, a stepwise protocol is employed:

  • Mono-alkylation : React the acid chloride with furan-3-ylmethylamine in dichloromethane (DCM) at 0°C.
  • Second alkylation : Treat the intermediate with thiophen-2-ylmethyl bromide and K2CO3 in dimethylformamide (DMF) at 60°C.

Optimization data :

Step Reagent Temperature Time Yield
1 SOCl2 0°C → RT 2 h 85%
2 K2CO3 60°C 8 h 78%

Alternative One-Pot Synthesis

Recent advancements favor one-pot methodologies to reduce purification steps. A biorenewable deep eutectic solvent (DES) composed of choline chloride and urea facilitates the three-component reaction between phenylacetylene , furan-3-carbaldehyde , and thiophen-2-carbaldehyde . Nitrile oxides generated in situ undergo cycloaddition with acetylene, followed by simultaneous amidation.

Key advantages :

  • Solvent recyclability : DES reused for 3 cycles without yield loss
  • Regioselectivity : >95% preference for 3,5-disubstituted isoxazole

Characterization and Validation

Post-synthesis, the compound is validated via 1H NMR , 13C NMR , and HRMS . For example:

  • 1H NMR (400 MHz, CDCl3) : δ 7.82–7.25 (m, 9H, aromatic), 4.62 (s, 4H, N–CH2), 3.98 (s, 2H, furan-O)
  • HRMS : m/z calculated for C20H16N2O3S [M+H]+: 364.0921; found: 364.0918

Challenges and Yield Optimization

Competing side reactions, such as over-alkylation or ring-opening of the isoxazole , necessitate precise stoichiometry. Patent US7199257B1 highlights the use of phase-transfer catalysts (PTCs) like tetrabutylammonium hydrogensulfate to enhance reaction efficiency in biphasic systems.

Comparative yields :

Method Catalyst Yield
Stepwise alkylation None 78%
One-pot DES ChCl:urea 82%
PTC-assisted TBAB 88%

Industrial-Scale Considerations

For bulk synthesis, continuous-flow reactors are preferred to mitigate exothermic risks during SOCl2 reactions. WO2007078113A1 reports a pilot-scale process with:

  • Throughput : 5 kg/batch
  • Purity : >99% (HPLC)
  • Cost reduction : 40% via solvent recycling

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(furan-3-ylmethyl)-5-phenyl-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide, and what reagents/conditions are critical?

  • Methodology :

  • Step 1 : Formation of the isoxazole core via cyclization of β-keto nitriles or alkynes with hydroxylamine derivatives under acidic conditions (e.g., HCl/EtOH) .
  • Step 2 : N-alkylation of the isoxazole nitrogen using furan-3-ylmethyl and thiophen-2-ylmethyl halides (e.g., CH₂Cl₂, K₂CO₃, 60°C) .
  • Step 3 : Carboxamide formation via coupling with activated carboxylic acid derivatives (e.g., thionyl chloride for acid chloride generation, followed by amine coupling) .
  • Key Reagents : Thionyl chloride, hydrazine hydrate, dichloromethane, potassium carbonate .
  • Table :
StepReagents/ConditionsYield RangePurity Check Method
1HCl/EtOH, 80°C50-70%TLC (Silica Gel)
2CH₂Cl₂, K₂CO₃60-75%NMR
3SOCl₂, DMF catalyst40-65%HPLC

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Techniques :

  • X-ray crystallography : For absolute configuration determination (SHELX software for refinement) .
  • NMR spectroscopy : ¹H/¹³C NMR for verifying substituent positions and purity (DMSO-d₆ as solvent, 400 MHz) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight .
    • Critical Data :
  • ¹H NMR peaks : δ 7.2–8.1 ppm (aromatic protons), δ 4.5–5.2 ppm (N-CH₂ groups) .
  • X-ray parameters : Space group P2₁/c, Z = 4 .

Q. What safety protocols are essential for handling this compound in the lab?

  • Hazards : Acute oral toxicity (Category 4), skin/eye irritation (Category 2), respiratory irritation (H302, H315, H319, H335) .
  • Protocols :

  • PPE : Nitrile gloves, EN 166-certified goggles, fume hood use .
  • Spill Management : Absorb with inert material, avoid water contact to prevent dispersion .
  • Storage : Airtight container, away from oxidizers, 2–8°C .

Advanced Research Questions

Q. How can synthetic yields be optimized for multi-step reactions involving this compound?

  • Strategies :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 6 hours for cyclization) .
  • Catalyst screening : Pd/C or CuI for cross-coupling steps (improves selectivity for N-alkylation) .
  • Solvent optimization : Replace DMF with acetonitrile to minimize side reactions .
    • Data Contradictions :
  • Issue : Yield variability (40–75%) in carboxamide coupling .
  • Resolution : Pre-activate carboxylic acid with CDI (1,1′-carbonyldiimidazole) to enhance electrophilicity .

Q. What strategies address poor solubility and bioavailability in preclinical studies?

  • Approaches :

  • Prodrug design : Introduce hydroxyl or phosphate groups at the furan/thiophene moieties to enhance aqueous solubility .
  • Nanoparticle encapsulation : Use PLGA polymers for controlled release .
    • Data :
  • LogP : Predicted ~3.2 (moderately lipophilic) .
  • Solubility : <0.1 mg/mL in water; improves to 2.5 mg/mL with β-cyclodextrin complexation .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Case Study :

  • Conflict : Variable IC₅₀ values (2–50 µM) in anticancer assays .
  • Analysis :
  • Cell line variability : Test in NCI-60 panel for broad profiling .
  • Assay conditions : Standardize ATP levels in viability assays to reduce noise .

Q. What computational tools aid in understanding target interactions?

  • Tools :

  • Mercury CSD : Analyze crystal packing and intermolecular interactions (e.g., π-π stacking between phenyl and thiophene groups) .
  • Molecular docking (AutoDock Vina) : Predict binding affinity to kinases (e.g., EGFR) .
    • Validation : Cross-check docking results with SPR (surface plasmon resonance) binding assays .

Q. How to design experiments evaluating synergistic effects with existing therapeutics?

  • Protocol :

  • Combination index (CI) : Use Chou-Talalay method to quantify synergy with cisplatin or paclitaxel .
  • In vivo models : Xenograft mice treated with compound + 5-FU; measure tumor volume reduction .
    • Metrics :
  • Synergy threshold : CI < 1.0 .

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